molecular formula C6H11NO2S B3242193 S-Prop-1-en-1-yl-L-cysteine CAS No. 15042-98-5

S-Prop-1-en-1-yl-L-cysteine

Cat. No.: B3242193
CAS No.: 15042-98-5
M. Wt: 161.22 g/mol
InChI Key: HYGGRRPFVXHQQW-YFKPBYRVSA-N
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Description

S-Prop-1-en-1-yl-L-cysteine is a sulfur-containing amino acid found in garlic (Allium sativum L.). It is a stereoisomer of S-allyl-L-cysteine, another important sulfur-containing amino acid. This compound is known for its beneficial pharmacological effects, particularly in aged garlic extract. The existence of this compound in garlic preparations has been known since the 1960s .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Prop-1-en-1-yl-L-cysteine can be synthesized through the isomerization of S-allyl-L-cysteine under strong basic conditions using potassium tert-butoxide . This method involves the conversion of S-allyl-L-cysteine to this compound by rearranging the double bond position.

Industrial Production Methods: In industrial settings, this compound is typically produced through the aging process of garlic. During this process, the concentration of this compound increases significantly, reaching levels similar to those of S-allyl-L-cysteine .

Chemical Reactions Analysis

Types of Reactions: S-Prop-1-en-1-yl-L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfur-containing compounds that retain the beneficial properties of the original compound .

Scientific Research Applications

S-Prop-1-en-1-yl-L-cysteine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

S-Prop-1-en-1-yl-L-cysteine is unique compared to other similar compounds due to its specific pharmacological properties and its presence in aged garlic extract. Similar compounds include:

Properties

IUPAC Name

(2R)-2-amino-3-prop-1-enylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGGRRPFVXHQQW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC=CSC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720195
Record name S-Prop-1-en-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15042-98-5
Record name S-Prop-1-en-1-yl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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